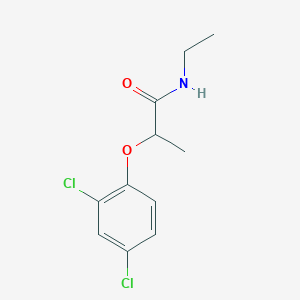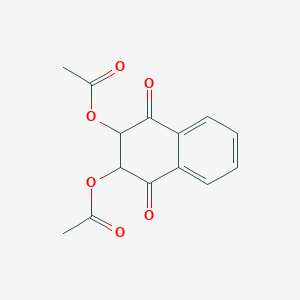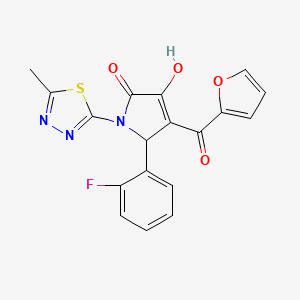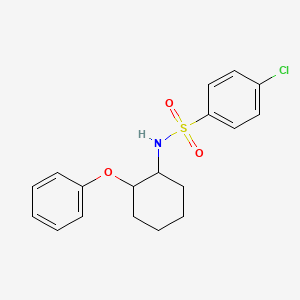![molecular formula C20H29BrN2O5 B3972461 2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)](/img/structure/B3972461.png)
2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt)
説明
2-{[4-(1-azepanyl)-1-piperidinyl]methyl}-4-bromophenol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ABP and is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of ABP involves the inhibition of the reuptake of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects
ABP has been shown to have various biochemical and physiological effects. It has been reported to increase locomotor activity, enhance learning and memory, and improve mood. ABP has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
実験室実験の利点と制限
One of the major advantages of using ABP in lab experiments is its high potency and selectivity for various neurotransmitter transporters. However, one of the major limitations of using ABP is its potential toxicity, which can lead to adverse effects on the central nervous system.
将来の方向性
There are several potential future directions for the study of ABP. One of the major directions is the development of more potent and selective ABP analogs for the treatment of various neurological disorders. Another potential direction is the study of the long-term effects of ABP on the central nervous system and its potential for neurotoxicity. Additionally, the use of ABP in the study of various psychiatric disorders such as depression and anxiety is an area of active research.
科学的研究の応用
ABP has been extensively studied for its potential applications in various fields of science. One of the major applications of ABP is in the field of neuroscience, where it is used to study the mechanism of action of various neurotransmitters. ABP has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.
特性
IUPAC Name |
2-[[4-(azepan-1-yl)piperidin-1-yl]methyl]-4-bromophenol;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c19-16-5-6-18(22)15(13-16)14-20-11-7-17(8-12-20)21-9-3-1-2-4-10-21;3-1(4)2(5)6/h5-6,13,17,22H,1-4,7-12,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZDYPWMLNKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N-{2-[4-(methylthio)phenoxy]cyclohexyl}benzenesulfonamide](/img/structure/B3972394.png)
![N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B3972398.png)
![4-methyl-3-(2-oxo-2-{4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}ethyl)-2-piperazinone](/img/structure/B3972405.png)

![3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3972410.png)

![2-{4-[1-(2,5-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972439.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-5-nitro-2-pyrimidinyl]morpholine](/img/structure/B3972455.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-morpholin-4-ylpropan-1-amine](/img/structure/B3972460.png)
![4,4'-[(5-methyl-2-furyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972473.png)
![1-(2-methoxyphenyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972481.png)

